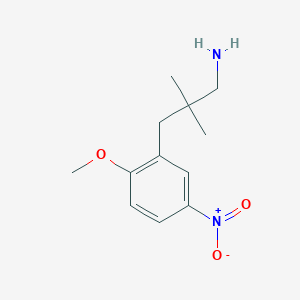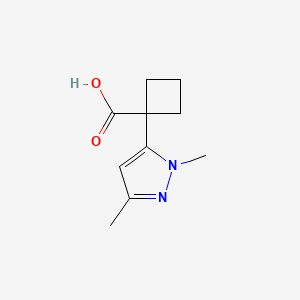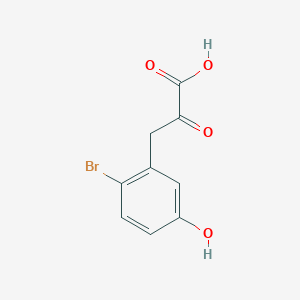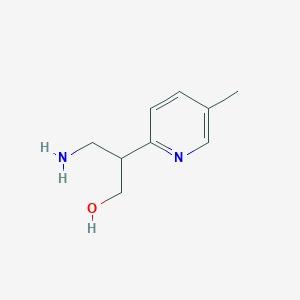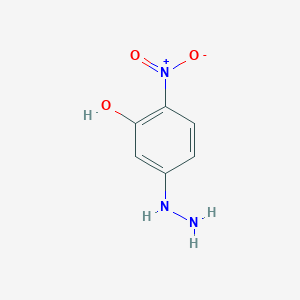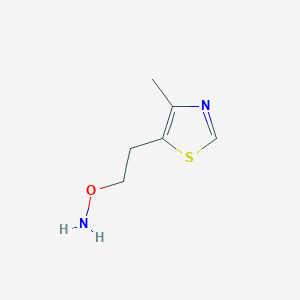
o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine: is a chemical compound with the molecular formula C6H10N2OS It is a derivative of hydroxylamine and contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine typically involves the reaction of 2-(4-Methylthiazol-5-yl)ethylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the product to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and produce derivatives with different properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of hydroxylamine derivatives in biological systems and their interactions with biomolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it may act as a nitric oxide donor, modulating oxidative stress and inflammatory responses. The compound can influence signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses .
Comparison with Similar Compounds
2-(4-Methylthiazol-5-yl)ethyl nitrate hydrochloride: A nitric oxide donor with potential therapeutic applications.
2-(5-Methylthiazol-4-yl)ethyl acetate: A related thiazole derivative with different chemical properties.
Uniqueness: o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine is unique due to its specific structure and the presence of both a hydroxylamine group and a thiazole ring.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
O-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2OS/c1-5-6(2-3-9-7)10-4-8-5/h4H,2-3,7H2,1H3 |
InChI Key |
BYBMPIKWWLMFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



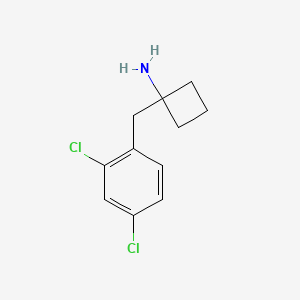


![tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate](/img/structure/B13593886.png)
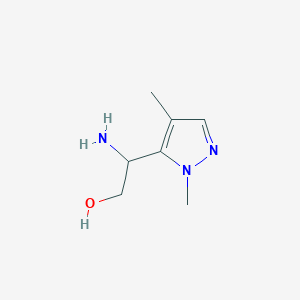
![[(1R,2R)-2-phenylcyclopropyl]methanamine](/img/structure/B13593895.png)
![tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride](/img/structure/B13593902.png)
